molecular formula C9H7NO2 B1304091 Prop-2-ynyl nicotinate CAS No. 24641-06-3

Prop-2-ynyl nicotinate

Cat. No. B1304091
CAS RN: 24641-06-3
M. Wt: 161.16 g/mol
InChI Key: RIWRVCGSWRVFIZ-UHFFFAOYSA-N
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Description

Prop-2-ynyl nicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is composed of a pyridine ring and an alkyne group.


Synthesis Analysis

The synthesis of Prop-2-ynyl nicotinate involves a reaction with benzotriazol-1-ol;1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride;N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20 degrees for 24 hours in an inert atmosphere . The yield of this reaction is approximately 72% .


Molecular Structure Analysis

The molecular structure of Prop-2-ynyl nicotinate is represented by the formula C9H7NO2 . This indicates that it contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Prop-2-ynyl nicotinate has a molecular weight of 161.16 . The predicted density is 1.173±0.06 g/cm3 . The melting point is 26-28 °C and the boiling point is 110-112 °C (Press: 4 Torr) .

Scientific Research Applications

Synthesis of Benzene Derivatives

Prop-2-ynyl nicotinate: has been utilized in the synthesis of (prop-2-ynyloxy) benzene derivatives. These compounds are synthesized through a reaction with propargyl bromide in the presence of a base and solvent, yielding good results. The electron-withdrawing groups in these reactions favor the formation of stable phenoxide ions, which in turn favor product formation .

Medicine: Protective Group for Carboxylic Acids

In medicinal chemistry, Prop-2-ynyl nicotinate serves as a protective group for carboxylic acids. It can be selectively deprotected in the presence of other esters using tetrathiomolybdate under mild conditions. This selective deprotection is crucial for synthesizing complex molecules in drug development .

Agriculture: Pesticide Formulation

The compound has found applications in agriculture, particularly in the formulation of pesticides. For example, it is structurally similar to compounds used in the synthesis of flumioxazin, a herbicide used for pre-emergent control of weeds .

Material Science: Chemical Building Blocks

Prop-2-ynyl nicotinate: is recognized as a valuable chemical building block in material science. It is used for research purposes, particularly in the development of new materials and chemical synthesis processes .

Environmental Applications

There is potential for Prop-2-ynyl nicotinate to be used in environmental applications. Its properties are being explored for therapeutic and environmental benefits, although specific uses in this field are still under investigation.

Biochemistry: Nicotine Degradation

In biochemistry, the compound is related to the degradation of nicotine. Bacteria adapted to nicotine as a growth substrate have developed biochemical strategies to decompose this organic compound, and Prop-2-ynyl nicotinate derivatives could play a role in understanding and enhancing these pathways .

Pharmacology: Aromatase Inhibitors

In pharmacology, derivatives of Prop-2-ynyl nicotinate have been evaluated as potential aromatase inhibitors, which are important in the treatment of hormone-sensitive breast cancers. Although the derivatives showed no irreversible inhibition, they did exhibit some reversible activity .

and molecular weight of 161.16, make it a compound of interest for various industrial uses.

Safety and Hazards

The safety data sheet for a related compound, 4-(Prop-2-ynyl)thiomorpholine 1,1-dioxide, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective clothing, gloves, and eye/face protection .

Future Directions

Research has shown that compounds of the type (Prop-2-ynyloxy)benzene have shown antimicrobial, antitumor, anti HIV, DNA scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities . This suggests potential future directions for the study and application of Prop-2-ynyl nicotinate.

Mechanism of Action

Target of Action

Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.

Biochemical Pathways

The biochemical pathways affected by Prop-2-ynyl nicotinate are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .

Result of Action

Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Prop-2-ynyl nicotinate. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.

properties

IUPAC Name

prop-2-ynyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRVCGSWRVFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381625
Record name Prop-2-ynyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynyl nicotinate

CAS RN

24641-06-3
Record name Prop-2-ynyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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